molecular formula C5H4Br2N2O B1316426 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde CAS No. 79326-92-4

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde

Cat. No.: B1316426
CAS No.: 79326-92-4
M. Wt: 267.91 g/mol
InChI Key: JHXYRJRSLIYZAM-UHFFFAOYSA-N
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Description

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H4Br2N2O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde typically involves the bromination of 1-methylimidazole followed by formylation. One common method includes the following steps:

    Bromination: 1-Methylimidazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce bromine atoms at the 4 and 5 positions of the imidazole ring.

    Formylation: The dibrominated product is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the formyl group at the 2 position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination, and formylation processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms at the 4 and 5 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The formyl group at the 2 position can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Products with substituted groups at the 4 and 5 positions.

    Oxidation: 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxylic acid.

    Reduction: 4,5-Dibromo-1-methyl-1H-imidazole-2-methanol.

Scientific Research Applications

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and formyl group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dibromo-1H-imidazole-2-carbaldehyde: Lacks the methyl group at the 1 position.

    4,5-Dibromo-1-methyl-1H-imidazole: Lacks the formyl group at the 2 position.

    1-Methyl-1H-imidazole-2-carbaldehyde: Lacks the bromine atoms at the 4 and 5 positions.

Uniqueness

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde is unique due to the presence of both bromine atoms and a formyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in research and industry.

Properties

IUPAC Name

4,5-dibromo-1-methylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2O/c1-9-3(2-10)8-4(6)5(9)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXYRJRSLIYZAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=C1Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227091
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79326-92-4
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79326-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dibromo-1-methyl-1H-imidazole-2-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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